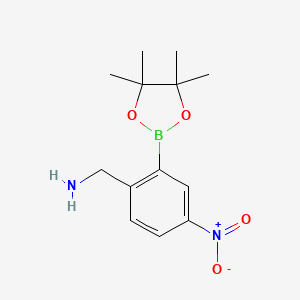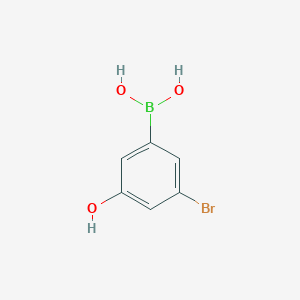![molecular formula C25H28BNO2 B3115420 Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine CAS No. 2096338-53-1](/img/structure/B3115420.png)
Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
説明
“Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine” is an organic compound that contains a boronic acid ester functional group . It is a solid substance with a molecular formula of C24H26BNO2 .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution reaction . The compound is obtained by the reaction of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The compound has a molecular weight of 371.28 .Chemical Reactions Analysis
This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Physical and Chemical Properties Analysis
The compound is a white to light yellow powder or crystal . It has a melting point of 93-98 °C and a predicted boiling point of 495.8±28.0 °C . The predicted density is 1.12±0.1 g/cm3 .Safety and Hazards
The compound is classified as a warning under the GHS system. It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation or eye irritation persists .
将来の方向性
The compound may be used to synthesize 4-(2,2′ -bithiophen-5-yl)- 5-phenylpyrimidine for potential usage in the development of sensing devices for the detection of nitroaromatic explosives . It can also be used in the synthesis of oligothiophene (electron donating group) for the fabrication of dye-sensitized solar cells (DSSCs) .
作用機序
Target of Action
The primary target of 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester, also known as Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine, is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target by acting as an organoboron reagent . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid moiety of the compound undergoes transmetalation with the transition metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking the two coupling partners .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of biaryl compounds, which are common structural motifs in many biologically active compounds and natural products .
Pharmacokinetics
Its solubility in organic solvents such as dichloromethane, dimethyl sulfoxide, and ether can impact its availability for reactions.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic molecules, including biaryl compounds .
Action Environment
The efficacy and stability of the compound’s action in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the choice of solvent, the presence of a base, the temperature, and the specific transition metal catalyst used . The compound is typically stored at room temperature in a cool, dry place to maintain its stability.
生化学分析
Biochemical Properties
4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with enzymes and proteins involved in these reactions, such as palladium complexes used in the Suzuki-Miyaura coupling . The boronic acid ester group in the compound facilitates its binding to these catalysts, enabling efficient transmetalation and subsequent coupling reactions. Additionally, its electron-rich nature allows it to participate in protodeboronation reactions, further expanding its utility in organic synthesis .
Cellular Effects
The effects of 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with proteins involved in signal transduction. For instance, its role in modifying cellular metabolism through the inhibition or activation of specific enzymes can lead to changes in gene expression and cellular function. Studies have shown that the compound can affect the proliferation and differentiation of various cell types, highlighting its potential in therapeutic applications .
Molecular Mechanism
At the molecular level, 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester exerts its effects through several mechanisms. It binds to palladium catalysts, facilitating the Suzuki-Miyaura coupling reaction by enabling the transmetalation step. This interaction is crucial for the formation of carbon-carbon bonds in organic synthesis. Additionally, the compound can undergo protodeboronation, where the boronic acid ester group is replaced by a hydrogen atom, further diversifying its reactivity . These molecular interactions underscore the compound’s versatility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester can change over time. The compound is generally stable under ambient conditions, but its reactivity can be influenced by factors such as temperature and pH. Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that while the compound remains effective in short-term applications, its stability must be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound has been shown to facilitate desired biochemical reactions without significant toxicity. At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety in experimental and therapeutic applications .
Metabolic Pathways
4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester is involved in several metabolic pathways, primarily those related to its role in organic synthesis. The compound interacts with enzymes such as palladium catalysts, facilitating the formation of carbon-carbon bonds. Additionally, its involvement in protodeboronation reactions indicates its participation in metabolic processes that modify boronic acid esters. These interactions can influence metabolic flux and the levels of various metabolites, underscoring the compound’s impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently taken up by cells, where it exerts its biochemical effects. Understanding these transport mechanisms is crucial for optimizing the compound’s use in therapeutic applications .
Subcellular Localization
The subcellular localization of 4-(Diphenylaminomethyl)benzeneboronic acid pinacol ester is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it participates in biochemical reactions. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its intracellular dynamics for effective application in research and therapy .
特性
IUPAC Name |
N-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BNO2/c1-24(2)25(3,4)29-26(28-24)21-17-15-20(16-18-21)19-27(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18H,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILAXDZBCWOJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133217 | |
| Record name | Benzenemethanamine, N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-53-1 | |
| Record name | Benzenemethanamine, N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


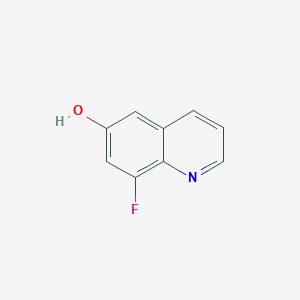
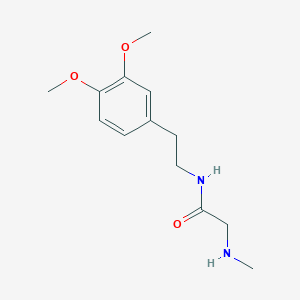
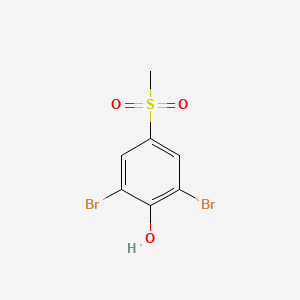
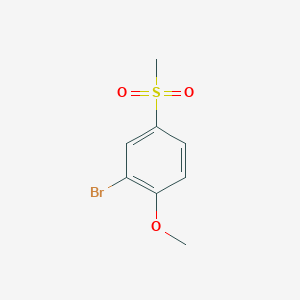
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3115359.png)
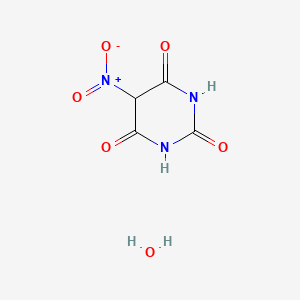
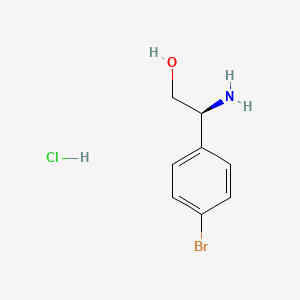
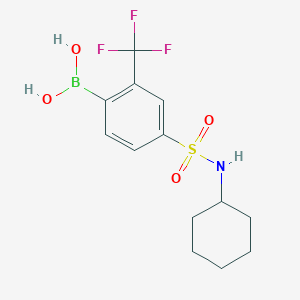

![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3115410.png)
